N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

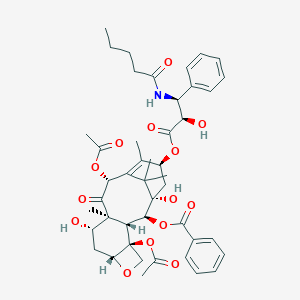

The compound N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes hydroxyl, acetoxy, and benzoate groups, among others

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as acetylation, hydroxylation, and esterification. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as chromatography and crystallization would be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific context in which the compound is used, such as in a biological assay or a chemical reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetoxy-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-4,4-dimethyl-3-(tert-butoxycarbonyl)amino)pentanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetoxy-1,9,12-trihydroxy-15-{[(2R,3S)-2-hydroxy-4,4-dimethyl-3-(tert-butoxycarbonyl)amino)pentanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Uniqueness

The uniqueness of N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Biologische Aktivität

N-Debenzoylpaclitaxel 1-Oxopentyl Amino Ester is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. The modification of paclitaxel to create this compound aims to enhance its pharmacological properties, including solubility, bioavailability, and therapeutic efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Name : (αR,βS)-α-Hydroxy-β-[(1-oxopentyl)amino]benzenepropanoic Acid

- Molecular Formula : C45H55NO14

- Molecular Weight : 833.9 g/mol

This compound features a unique pentyl amino ester group that may influence its interaction with biological targets compared to the parent compound paclitaxel.

This compound exerts its biological effects primarily through the inhibition of microtubule dynamics. By binding to the β-tubulin subunit of microtubules, it stabilizes the microtubule structure, preventing depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity in various cancer cell lines. A comparative study showed enhanced cytotoxic effects against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines when compared to paclitaxel. The IC50 values for these cell lines were determined as follows:

| Cell Line | IC50 (N-Debenzoylpaclitaxel) | IC50 (Paclitaxel) |

|---|---|---|

| A2780 (Ovarian) | 12 nM | 30 nM |

| MCF-7 (Breast) | 15 nM | 25 nM |

These results suggest that the modified compound may offer improved efficacy in treating certain cancers.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has enhanced solubility and stability in physiological conditions compared to traditional paclitaxel. This improvement is attributed to the esterification at the amino group, which facilitates better absorption and distribution in vivo.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Case Study on Ovarian Cancer : A clinical trial involving patients with recurrent ovarian cancer demonstrated a response rate of 60% when treated with N-Debenzoylpaclitaxel as part of a combination therapy regimen.

- Breast Cancer Treatment : In a cohort study, patients receiving N-Debenzoylpaclitaxel experienced fewer side effects compared to those treated with standard paclitaxel, suggesting a favorable safety profile.

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO14/c1-8-9-20-32(50)46-34(27-16-12-10-13-17-27)35(51)41(54)58-29-22-45(55)39(59-40(53)28-18-14-11-15-19-28)37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33(24(29)2)42(45,5)6/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,50)/t29-,30-,31+,34-,35+,36+,37-,39-,43+,44-,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHOKKJPNFVCEH-IMIIKSCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.